molecular formula C4H8N4O B14167257 N-Cyano-N'-(methoxymethyl)guanidine CAS No. 22914-30-3

N-Cyano-N'-(methoxymethyl)guanidine

Katalognummer: B14167257
CAS-Nummer: 22914-30-3
Molekulargewicht: 128.13 g/mol
InChI-Schlüssel: RSKNWCGKYIHOGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyano-N’-(methoxymethyl)guanidine is a chemical compound with the molecular formula C4H8N4O. It is known for its unique structure, which includes a cyano group and a methoxymethyl group attached to a guanidine core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-N’-(methoxymethyl)guanidine typically involves the reaction of cyanamide with methoxymethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

Industrial production of N-Cyano-N’-(methoxymethyl)guanidine often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques like recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-Cyano-N’-(methoxymethyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted guanidines .

Wissenschaftliche Forschungsanwendungen

N-Cyano-N’-(methoxymethyl)guanidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-Cyano-N’-(methoxymethyl)guanidine involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxymethyl group can undergo hydrolysis. These interactions can lead to the formation of active intermediates that exert biological effects. The exact pathways and molecular targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

22914-30-3

Molekularformel

C4H8N4O

Molekulargewicht

128.13 g/mol

IUPAC-Name

1-cyano-2-(methoxymethyl)guanidine

InChI

InChI=1S/C4H8N4O/c1-9-3-8-4(6)7-2-5/h3H2,1H3,(H3,6,7,8)

InChI-Schlüssel

RSKNWCGKYIHOGS-UHFFFAOYSA-N

Isomerische SMILES

COC/N=C(\N)/NC#N

Kanonische SMILES

COCN=C(N)NC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.